Triphenylbis(thiocyanato)-lambda~5~-phosphane
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Overview
Description
Triphenylbis(thiocyanato)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and two thiocyanato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylbis(thiocyanato)-lambda~5~-phosphane can be synthesized through the reaction of triphenylphosphine with thiocyanogen. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of thiocyanogen and ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Triphenylbis(thiocyanato)-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanato groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced depending on the reagents used.
Coordination Chemistry: The thiocyanato groups can coordinate with metal centers, forming complexes that are useful in catalysis and materials science
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphine derivatives, while coordination reactions can produce metal-phosphine complexes .
Scientific Research Applications
Triphenylbis(thiocyanato)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds
Mechanism of Action
The mechanism of action of Triphenylbis(thiocyanato)-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in redox reactions. The thiocyanato groups can act as ligands, forming stable complexes with metals, which can then undergo various catalytic processes. The phosphorus center can also participate in electron transfer reactions, making the compound useful in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound where the phosphorus atom is bonded to three phenyl groups without thiocyanato groups.
Bis(thiocyanato)phosphine: A compound with two thiocyanato groups bonded to a phosphorus atom, but without the phenyl groups.
Uniqueness
Triphenylbis(thiocyanato)-lambda~5~-phosphane is unique due to the presence of both phenyl and thiocyanato groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler counterparts .
Properties
CAS No. |
66365-41-1 |
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Molecular Formula |
C20H15N2PS2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[triphenyl(thiocyanato)-λ5-phosphanyl] thiocyanate |
InChI |
InChI=1S/C20H15N2PS2/c21-16-24-23(25-17-22,18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI Key |
MDTKGXHIKRASIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(SC#N)SC#N |
Origin of Product |
United States |
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